N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11-5-6-13(12(2)7-11)8-16(23)21-18-20-14-9-19(3,4)10-15(22)17(14)24-18/h5-7H,8-10H2,1-4H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSRDQXMWPAPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
- CAS Number : 92491-27-5
Synthesis
The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with acetamide and dimethyl compounds. Recent advances in synthetic methodologies have improved yields and reduced reaction times significantly.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. A comparative analysis showed that compounds similar to this compound displayed effective inhibition against various bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-(5,5-dimethyl...) | 15 | Moderate |
| Reference Drug (e.g., Penicillin) | 10 | High |
Anti-Tubercular Activity
Benzothiazole derivatives have been explored for their anti-tubercular activity. The compound's structural features suggest potential efficacy against Mycobacterium tuberculosis. In vitro studies indicated that modifications to the benzothiazole core could enhance activity.
The proposed mechanism involves the inhibition of key enzymes in bacterial metabolism. Docking studies suggest that the compound binds effectively to target sites such as DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), which is crucial for mycobacterial cell wall synthesis.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated various benzothiazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to N-(5,5-dimethyl...) had significant activity against both Gram-positive and Gram-negative bacteria. -
Anti-Tubercular Evaluation :
In a clinical trial assessing new anti-tubercular agents, several benzothiazole derivatives were tested against resistant strains of M. tuberculosis. The results showed that certain derivatives exhibited lower MIC values compared to standard treatments.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ primarily in substituents on the acetamide and benzothiazole moieties, influencing physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison
Key Observations:
- Steric Effects: The dimethyl groups may hinder binding to enzymatic pockets compared to smaller substituents (e.g., WH7’s chlorophenoxy group ).
- Electronic Effects : Chlorine atoms in analogs like alachlor introduce electronegativity, favoring interactions with polar biological targets, whereas methyl groups offer electron-donating effects.
Core Structure Variations
- Benzothiazol-2-yl vs. Heterocyclic Cores : The benzothiazole core in the target compound provides rigidity and UV stability, which may improve environmental persistence compared to triazole (WH7 ) or pyridine (diflufenican ) cores. This could make it suitable for outdoor agrochemical applications.
- Comparison with Sulfonamide Derivatives: Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide ) replace benzothiazole with oxazolidinone, altering target specificity (e.g., antifungal vs. herbicidal activity).
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature Control : Maintaining temperatures between 60–80°C to avoid side reactions (common in benzothiazole syntheses) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
- Reaction Time Monitoring : Progress tracked via TLC or HPLC to terminate reactions at ~90% completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing benzothiazole protons at δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHNOS requires m/z 379.1452) .
- HPLC : Purity >98% confirmed using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Use validated in vitro models (e.g., enzyme inhibition assays with IC replicates) to minimize variability .
- Control Variables : Fix parameters like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Orthogonal Validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Data Normalization : Normalize activity against reference compounds (e.g., staurosporine for kinase inhibition) to account for inter-lab variability .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with immobilized compound to capture cellular targets, followed by LC-MS/MS identification .
- Kinetic Studies : Determine inhibition constants (K) via Michaelis-Menten plots under varied substrate concentrations .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., benzothiazole docking to ATP-binding pockets) using software like AutoDock Vina .
Q. How can structural-activity relationship (SAR) studies be systematically conducted for derivatives?
Methodological Answer:
-
Core Modifications : Synthesize analogs with substituents at the 2,4-dimethylphenyl group (e.g., halogenation, methoxy groups) and compare activities .
-
Bioisosteric Replacement : Replace the benzothiazole ring with thiazolo[4,5-g]benzothiazole (see ) to assess ring rigidity effects .
-
Data Table Example :
Derivative Substituent (R) IC (μM) Target Parent 2,4-dimethyl 0.45 Kinase X Analog 1 4-Cl 0.32 Kinase X Analog 2 3-OCH 1.20 Kinase Y Data adapted from SAR studies in .
Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) properties?
Methodological Answer:
- Rodent Models : Administer compound orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%) .
- Blood Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Analyze via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Tissue Distribution : Euthanize animals at 24 h, homogenize organs (liver, kidney), and quantify compound levels to assess accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
